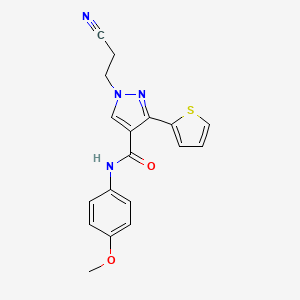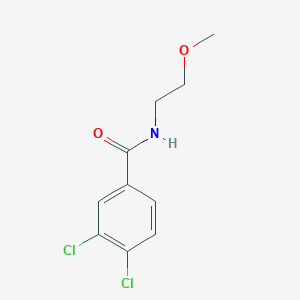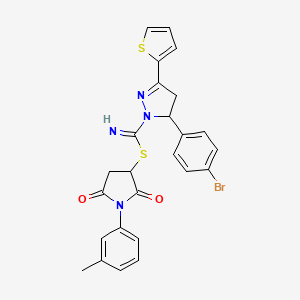
1-(2-cyanoethyl)-N-(4-methoxyphenyl)-3-(2-thienyl)-1H-pyrazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
"1-(2-cyanoethyl)-N-(4-methoxyphenyl)-3-(2-thienyl)-1H-pyrazole-4-carboxamide" is a compound likely of interest in various fields of chemistry and materials science due to its structural complexity and potential for varied applications. The compound falls within the broader class of pyrazole derivatives, known for their diverse pharmacological activities and material applications.
Synthesis Analysis
The synthesis of pyrazole derivatives typically involves the condensation reactions between hydrazines and 1,3-dicarbonyl compounds or their equivalents. For compounds similar to the one , methods often include reactions under basic conditions or the use of specific catalysts to facilitate cyclization and substitution reactions. The synthesis of similar compounds has been reported through reactions involving equivalent structural moieties, such as thiophene and methoxyphenyl groups, under varied conditions to achieve the desired substitution patterns (Kariuki et al., 2022).
Molecular Structure Analysis
The molecular structure of pyrazole derivatives, including bond lengths, angles, and conformation, is often elucidated using X-ray crystallography. This method provides detailed insights into the three-dimensional arrangement of atoms within the molecule, revealing the nature of intramolecular and intermolecular interactions that may influence the compound's physical and chemical properties. Studies on similar compounds have shown that the orientation of substituents around the pyrazole core can significantly impact the molecule's overall geometry and its interaction capabilities (Kumara et al., 2018).
Chemical Reactions and Properties
Pyrazole derivatives are known to undergo various chemical reactions, including nucleophilic substitutions, electrophilic additions, and cycloadditions, depending on the substituent groups present. The chemical reactivity can be influenced by the electron-donating or withdrawing nature of the substituents, which affects the electron density on the pyrazole ring. The functional groups in the compound suggest potential for diverse chemical transformations, enabling the synthesis of a wide range of related compounds.
Physical Properties Analysis
The physical properties of pyrazole derivatives, such as melting point, boiling point, solubility, and stability, are influenced by the nature and position of substituents on the pyrazole core. Compounds similar to "1-(2-cyanoethyl)-N-(4-methoxyphenyl)-3-(2-thienyl)-1H-pyrazole-4-carboxamide" typically exhibit moderate to high thermal stability and solubility in organic solvents, which can be tailored for specific applications through structural modifications (Kumara et al., 2018).
Propiedades
IUPAC Name |
1-(2-cyanoethyl)-N-(4-methoxyphenyl)-3-thiophen-2-ylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O2S/c1-24-14-7-5-13(6-8-14)20-18(23)15-12-22(10-3-9-19)21-17(15)16-4-2-11-25-16/h2,4-8,11-12H,3,10H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKZDWBIEORIWKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CN(N=C2C3=CC=CS3)CCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-cyanoethyl)-N-(4-methoxyphenyl)-3-(2-thienyl)-1H-pyrazole-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-{5-chloro-2-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B5231875.png)

![2-[(1-{[2-(dimethylamino)-1,3-thiazol-5-yl]methyl}-4-piperidinyl)oxy]-4-methoxy-N-(2-methoxyethyl)benzamide](/img/structure/B5231884.png)

![3-({[3-(isopropoxycarbonyl)-4-phenyl-2-thienyl]amino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5231890.png)
![(3aS*,5S*,9aS*)-5-(4-hydroxy-3,5-dimethylphenyl)-2-(4-methoxybenzyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5231891.png)
![2-(4-biphenylyl)-9-[2-(1-piperidinyl)ethyl]-9H-imidazo[1,2-a]benzimidazole dihydrochloride](/img/structure/B5231892.png)
![2-[(2,4-dimethylphenoxy)methyl]-5-methyl-1H-benzimidazole](/img/structure/B5231906.png)

![ethyl {5-[(3-methyl-2-thienyl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B5231917.png)
![1-[(2,5-dimethylphenyl)sulfonyl]-N-(2-thienylmethyl)-4-piperidinecarboxamide](/img/structure/B5231923.png)
![9-[3-(2,4-dimethylphenoxy)propyl]-9H-carbazole](/img/structure/B5231928.png)